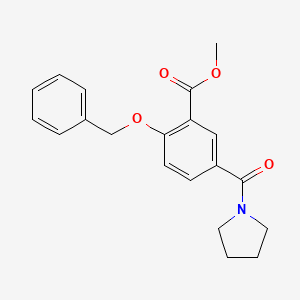
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate
Übersicht
Beschreibung
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a phenylmethyl ether group, and a pyrrolidinylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate typically involves the esterification of 2-hydroxy-5-(1-pyrrolidinylcarbonyl)benzoic acid with methyl alcohol in the presence of an acid catalyst. The phenylmethyl ether group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated reactors and purification systems such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethyl ether group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(phenylmethyl)oxy]-5-(1-piperidinylsulfonyl)benzoate
- methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H21NO4 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C20H21NO4/c1-24-20(23)17-13-16(19(22)21-11-5-6-12-21)9-10-18(17)25-14-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
InChI-Schlüssel |
CQMZYHRZRYHBDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














